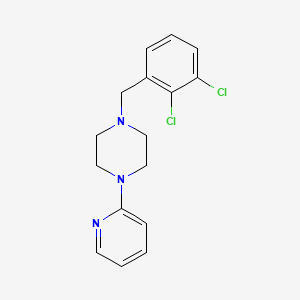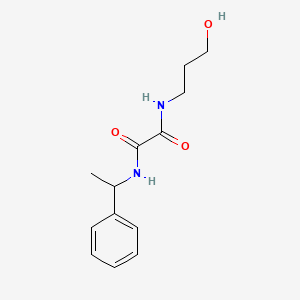
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide, also known as HPED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPED is a derivative of ethylenediamine, a widely used chemical compound in the pharmaceutical industry.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the caspase-dependent apoptotic pathway in cancer cells, leading to cell death. In neurology, this compound has been found to reduce oxidative stress and inflammation by regulating the expression of antioxidant enzymes and cytokines. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. In neurology, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide in lab experiments is its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide. One direction is to further investigate its mechanism of action and potential side effects in different cell types and tissues. Another direction is to explore its therapeutic applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, the development of new derivatives of this compound with improved efficacy and safety profiles could also be a future direction for research.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has shown potential therapeutic applications in various fields such as cancer research, neurology, and immunology. The synthesis method of this compound involves the reaction of ethylenediamine with 1-phenylethylamine and 3-chloropropanol in the presence of a catalyst. This compound has been shown to have various biochemical and physiological effects in different cell types and tissues, and its mechanism of action is not fully understood. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including exploring its therapeutic applications in other fields and developing new derivatives with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide involves the reaction of ethylenediamine with 1-phenylethylamine and 3-chloropropanol in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce cell death by activating apoptotic pathways. In neurology, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(11-6-3-2-4-7-11)15-13(18)12(17)14-8-5-9-16/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBWDPHHIZQWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B4900175.png)
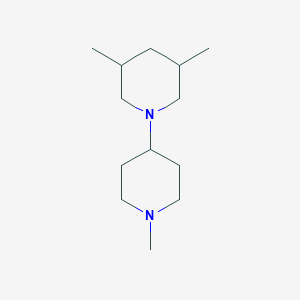
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
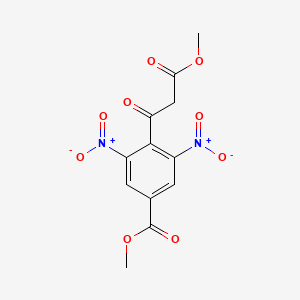
![3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4900221.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)
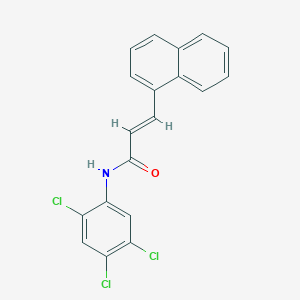
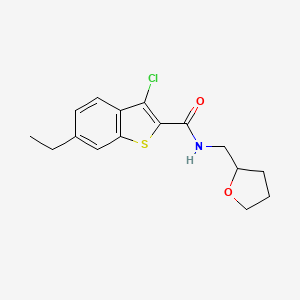
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)
![2-(pentafluorophenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B4900249.png)
